Terfenadine-d3
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Overview
Description
Synthesis Analysis
The synthesis of terfenadine and its derivatives, including terfenadine-d3, involves complex organic reactions designed to introduce deuterium atoms into the molecular structure. For instance, Patel et al. (1996) described a synthesis pathway for terfenadine carboxylate, a metabolite of terfenadine, which could be adapted for the synthesis of terfenadine-d3 by using deuterated reagents or solvents in key steps of the synthesis process (Patel et al., 1996).
Molecular Structure Analysis
Terfenadine's molecular structure, characterized by its α,α-diphenyl-4-piperidinomethanol moiety, plays a crucial role in its activity as a histamine H1 receptor antagonist. The introduction of deuterium atoms in terfenadine-d3 would not significantly alter the overall structure but could impact its molecular dynamics and interactions. Bookwala et al. (2021) elucidated the crystal structure of terfenadine, providing insights into its chair conformation and the arrangements of hydrogen bonds and van der Waals interactions, which are essential for understanding the molecular basis of its biological activity and could guide the analysis of terfenadine-d3 (Bookwala et al., 2021).
Chemical Reactions and Properties
Terfenadine undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Studies on terfenadine's metabolism, such as those by Ling et al. (1995), provide a framework for understanding how terfenadine-d3 might interact with metabolic enzymes and the potential effects of deuterium substitution on these processes (Ling et al., 1995).
Physical Properties Analysis
The physical properties of terfenadine, including its polymorphic forms, solubility, and stability, have been the subject of extensive research. Canotilho et al. (1997) and Hakanen et al. (1995) conducted studies on terfenadine's polymorphism and its thermal behavior, providing valuable insights into the factors that influence the physical properties of terfenadine and, by extension, could be relevant to understanding the physical properties of terfenadine-d3 (Canotilho et al., 1997); (Hakanen et al., 1995).
Chemical Properties Analysis
The chemical properties of terfenadine, such as its reactivity, interaction with enzymes, and the formation of metabolites, have been well documented. The work of Jones et al. (1998) on the interaction of terfenadine and its metabolites with cytochrome P450 2D6 provides a basis for predicting how deuterium substitution might affect these interactions and the chemical properties of terfenadine-d3 (Jones et al., 1998).
Scientific Research Applications
Modulation of Eicosanoid and Histamine Release
Terfenadine has been studied for its ability to inhibit the release of histamine and arachidonic-acid-derived mediators from human lung cells, showing potential antiallergic properties (Campbell et al., 1993).
Pharmacodynamic Properties and Therapeutic Efficacy
As a selective H1-histamine receptor antagonist, terfenadine's efficacy in alleviating symptoms of seasonal allergic rhinitis and other histamine-mediated diseases has been highlighted (Sorkin & Heel, 1985).
Cognitive Effects
Studies have indicated that terfenadine, as an H1-histamine antagonist, may have reduced cognitive side effects compared to other similar drugs, suggesting its potential for patients requiring alertness and intact cognitive abilities (Meador et al., 1989).
Inhibition of Metabolism
Research has shown terfenadine's metabolism can be inhibited by certain drugs, which is significant for understanding drug interactions and potential cardiotoxicity risks (Kivistö et al., 1994).
Anti-allergic Activity
Terfenadine's role as an H1 blocker has been investigated for its anti-allergic properties, especially in inhibiting the release of mediators from mast cells, contributing to its therapeutic efficacy (Campbell & Bousquet, 1993).
Apoptosis and Autophagy in Melanoma Cells
Research has demonstrated that terfenadine can induce apoptosis and autophagy in melanoma cells, highlighting its potential in cancer treatment strategies (Nicolau-Galmés et al., 2011).
Impact on Kir2.1 and Kir2.3 Channels
A study has shown that terfenadine inhibits Kir2.x channels, which are implicated in tumoral processes, suggesting a mechanism for its antitumor properties (Delgado-Ramírez et al., 2020).
Efficacy in Allergic Dermatoses
Clinical trials have demonstrated terfenadine's effectiveness in treating pruritic dermatitis such as urticaria, atopic dermatitis, and topical dermatitis, underlining its therapeutic activity and reliability (Rigoni et al., 1989).
Safety And Hazards
Terfenadine was withdrawn from the U.S. market in 1998 due to the risk of a particular type of disruption of the electrical rhythms of the heart (specifically cardiac arrhythmia caused by QT interval prolongation) . It is advised not to take terfenadine with certain medicines such as the antifungal drugs ketoconazole (Nizoral) or itraconazole (Sporanox); the antibiotics erythromycin (E.E.S., E-Mycin, Ery-Tab), clarithromycin (Biaxin), or azithromycin (Zithromax); or the ulcer drug cimetidine (Tagamet, Tagamet HB) due to the risk of dangerous drug interactions .
properties
CAS RN |
192584-82-0 |
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Product Name |
Terfenadine-d3 |
Molecular Formula |
C₃₂H₃₈D₃NO₂ |
Molecular Weight |
474.69 |
synonyms |
α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutan-α,β,β-d3-ol; α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d3; All |
Origin of Product |
United States |
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